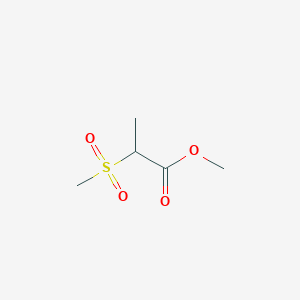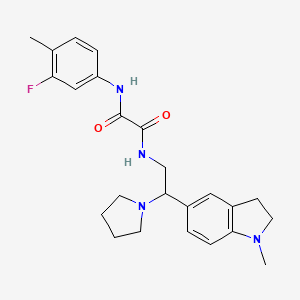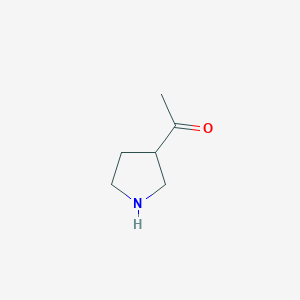![molecular formula C26H29ClN4O3 B2417759 1-[6-(4-クロロフェニル)ピリダジン-3-イル]-N-[2-(3,4-ジメトキシフェニル)エチル]ピペリジン-3-カルボキサミド CAS No. 1105213-60-2](/img/structure/B2417759.png)
1-[6-(4-クロロフェニル)ピリダジン-3-イル]-N-[2-(3,4-ジメトキシフェニル)エチル]ピペリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and a piperidine ring
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group and the piperidine ring. Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
作用機序
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyridazine derivatives or piperidine-containing molecules. Examples could be:
- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide
- 1-(6-(4-bromophenyl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-33-23-11-5-18(16-24(23)34-2)13-14-28-26(32)20-4-3-15-31(17-20)25-12-10-22(29-30-25)19-6-8-21(27)9-7-19/h5-12,16,20H,3-4,13-15,17H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIDCPTSBZRAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid](/img/structure/B2417679.png)
![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)

![N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2417686.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)




![3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2417694.png)



